![molecular formula C20H19F3N2O4S2 B2943356 ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate CAS No. 303033-71-8](/img/structure/B2943356.png)
ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a thiophene ring, a benzothiazin group, and an acetyl amino group. Unfortunately, without specific data or a detailed molecular model, it’s difficult to provide a comprehensive analysis of the molecular structure .Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis and characterization of complex thiophene derivatives, which are structurally related or have similar functionalities. For example, studies have been conducted on the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl thiophene carboxylate derivatives. These compounds demonstrate significant anti-microbial activity, underscoring their potential in pharmaceutical applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial and Anticancer Applications
Another study highlights the synthesis of thiophene and benzothiophene derivatives with a focus on their anti-proliferative activity against various cancer cell lines, showcasing the potential of such compounds in developing new anticancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016). Similarly, the creation of novel thiophene derivatives has been explored for their antiproliferative activity, indicating a promising avenue for the development of new therapeutics in oncology (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Advanced Synthesis Techniques
Innovative synthesis techniques are also a focus, with research detailing the microwave-assisted synthesis of hybrid molecules containing different acid moieties and their subsequent evaluation for biological activities. This illustrates the chemical versatility and potential biomedical applications of such compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Discovery and Evaluation for Breast Cancer
A significant study involved the discovery of new apoptosis-inducing agents for breast cancer based on a related compound, ethyl tetrahydrobenzo[b]thiophene carboxylate. This research demonstrated the compound's synthesis, in vitro, and in vivo activity evaluation, highlighting its potential as a therapeutic agent (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound .
Future Directions
Given the complexity of this compound and the potential for biological activity, it could be a promising area for future research. Studies could focus on synthesizing the compound, characterizing its physical and chemical properties, investigating its potential biological activity, and assessing its safety and environmental impact .
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S2/c1-4-29-19(28)16-9(2)10(3)30-18(16)25-15(26)8-14-17(27)24-12-7-11(20(21,22)23)5-6-13(12)31-14/h5-7,14H,4,8H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUSFDHFJNKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



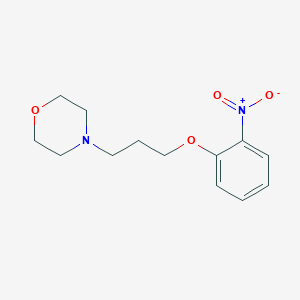
![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)
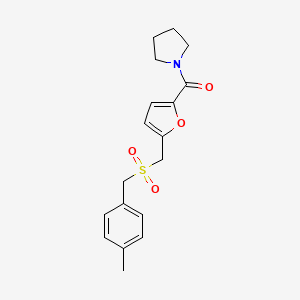
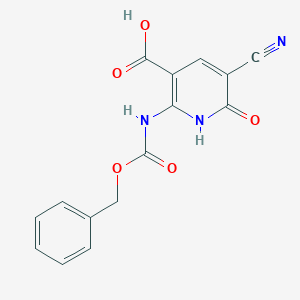
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid](/img/structure/B2943284.png)
![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)
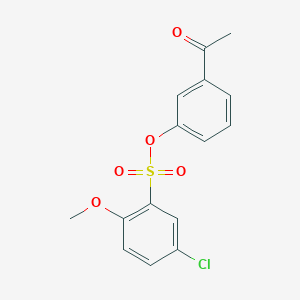
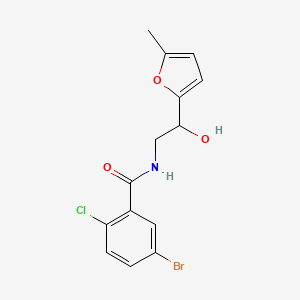
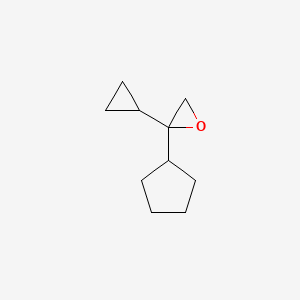
![Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2943293.png)

